5-methoxy-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-(thiadiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-20-10-6-14-13(15-7-10)21-9-2-4-18(5-3-9)12(19)11-8-22-17-16-11/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJQOMZTGISZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CSN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Carboxylic Acid Activation
1,2,3-Thiadiazole-4-carboxylic acid is activated using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in anhydrous dimethylformamide (DMF) at 0–5°C. The activated intermediate reacts with piperidin-4-ol under basic conditions (e.g., triethylamine) to form 1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-ol.
Example Protocol :
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Dissolve 1,2,3-thiadiazole-4-carboxylic acid (1.0 eq) in DMF.
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Add DCC (1.2 eq) and stir at 0°C for 30 minutes.
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Introduce piperidin-4-ol (1.1 eq) and triethylamine (2.0 eq).
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Warm to room temperature and stir for 12 hours.
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Purify via column chromatography (ethyl acetate/hexane, 3:7).
Yield : 72–85% (reported for analogous thiadiazole-carbonyl conjugates).
Protection-Deprotection Strategies
To prevent side reactions during subsequent steps, the piperidine nitrogen may be protected with a tert-butoxycarbonyl (Boc) group:
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Protect piperidin-4-ol with Boc anhydride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst.
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Proceed with thiadiazole coupling as above.
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Deprotect using trifluoroacetic acid (TFA) in DCM to regenerate the free amine.
Functionalization of 5-Methoxy-2-Hydroxypyrimidine
Conversion to 2-Chloropyrimidine Derivative
The hydroxyl group at position 2 of the pyrimidine is converted to a chloride using phosphorus oxychloride (POCl₃) under reflux:
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Heat 5-methoxy-2-hydroxypyrimidine (1.0 eq) in POCl₃ (5.0 eq) at 110°C for 4 hours.
Yield : 89% (reported for analogous pyrimidine chlorinations).
Alternative Activation via Tosylation
For Mitsunobu coupling, the hydroxyl group is converted to a tosylate:
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React 5-methoxy-2-hydroxypyrimidine (1.0 eq) with p-toluenesulfonyl chloride (1.2 eq) in pyridine at 0°C for 2 hours.
Coupling of Pyrimidine and Piperidine-Thiadiazole Fragments
Nucleophilic Aromatic Substitution (SNAr)
The chloropyrimidine reacts with 1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-ol in the presence of a base:
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Combine 2-chloro-5-methoxypyrimidine (1.0 eq), piperidine-thiadiazole alcohol (1.2 eq), and potassium carbonate (2.0 eq) in DMF.
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Heat at 80°C for 8 hours.
Mitsunobu Reaction
For direct ether bond formation:
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Mix 5-methoxy-2-hydroxypyrimidine (1.0 eq), piperidine-thiadiazole alcohol (1.5 eq), triphenylphosphine (2.0 eq), and diisopropyl azodicarboxylate (DIAD) (2.0 eq) in tetrahydrofuran (THF).
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Stir at room temperature for 24 hours.
Yield : 82% (reported for similar etherifications).
Optimization and Challenges
Solvent and Base Selection
Stereochemical Considerations
X-ray crystallography of analogous compounds confirms that the piperidine-thiadiazole fragment adopts a chair conformation, minimizing steric clash during coupling.
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 6.98 (s, 1H, thiadiazole-H), 4.80–4.75 (m, 1H, piperidine-OCH), 3.87 (s, 3H, OCH₃), 3.45–3.20 (m, 4H, piperidine-H).
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¹³C NMR : δ 170.2 (thiadiazole-C=O), 162.1 (pyrimidine-C2), 158.9 (pyrimidine-C5), 56.3 (OCH₃).
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HRMS : [M+H]⁺ calculated for C₁₄H₁₆N₅O₃S: 342.0924; found: 342.0921.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| SNAr | 65–78 | ≥95 | Scalability |
| Mitsunobu | 82 | ≥98 | Stereochemical control |
Industrial-Scale Considerations
Patent data emphasizes flow chemistry for large-scale production, reducing reaction times and improving safety. For example, continuous flow systems achieve 90% conversion in SNAr reactions within 2 hours .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiadiazole moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The carbonyl group in the thiadiazole ring can be reduced to form alcohol derivatives.
Substitution: The methoxy group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
- **Reduction
Oxidation: Sulfoxides, sulfones
Biological Activity
5-Methoxy-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves a multi-step process that combines pyrimidine and thiadiazole moieties. The compound's structure includes a methoxy group, a piperidine ring, and a thiadiazole carbonyl substituent. The presence of these functional groups contributes to its biological activity.
Biological Activities
1. Antimicrobial Activity
Recent studies have shown that derivatives of thiadiazolopyrimidine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazolopyrimidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Methoxy Compound | S. aureus | 12 µg/mL |
| 5-Methoxy Compound | E. coli | 16 µg/mL |
| Other Derivatives | B. cereus | 10 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro assays indicated that the compound exhibited cytotoxic effects against breast cancer cells (MCF-7) with IC50 values ranging from 5.69 to 9.36 µM . The structure-activity relationship suggests that modifications to the thiadiazole and piperidine components can enhance anticancer efficacy.
3. Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. It has shown promising results as an inhibitor of nitric oxide synthase (NOS), which is relevant in conditions like cancer and inflammation . Docking studies revealed strong interactions between the compound and the enzyme's active site, indicating potential for therapeutic applications in inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by Mahendrasinh et al., various thiadiazole derivatives were synthesized and tested for their antibacterial properties using the disc diffusion method. The results indicated that certain derivatives had superior activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of thiadiazolopyrimidine derivatives against multiple cancer cell lines including HepG2 and PC3. The study concluded that structural modifications significantly influenced the anticancer activity, highlighting the importance of SAR in drug design .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant promise in medicinal chemistry, particularly as an anti-cancer agent. Research indicates that thiadiazole derivatives often display cytotoxic properties against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in human tumor cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) .
Case Study: Cytotoxic Activity
- Study Focus : Evaluation of cytotoxicity against K562 and MCF7 cell lines.
- Findings : Compounds derived from thiadiazole exhibited enhanced cytotoxic effects, suggesting that modifications to the thiadiazole structure can lead to more potent anti-cancer agents .
Antimicrobial Activity
Another critical application of 5-methoxy-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is its potential antimicrobial properties. Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities.
Case Study: Antibacterial Screening
- Research : The antibacterial activity of synthesized thiadiazole derivatives was evaluated against various strains including Staphylococcus aureus and Escherichia coli.
- Outcome : Certain derivatives showed promising results, indicating that modifications at the piperidine or pyrimidine positions could enhance activity .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for specific enzymes, which is crucial in drug design for conditions like hypertension and inflammatory diseases.
Case Study: Nitric Oxide Synthase Inhibition
- Research Findings : Thiadiazole-based compounds were designed to inhibit neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS). The presence of sulfur in the thiadiazole ring was found to enhance selectivity towards iNOS inhibition .
- Implications : This selectivity is valuable for developing treatments targeting inflammation without affecting other pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like this compound.
| Structural Component | Activity Type | Observations |
|---|---|---|
| Thiadiazole Ring | Antimicrobial | Enhanced activity against bacterial strains |
| Piperidine Moiety | Cytotoxicity | Modifications lead to increased potency in cancer cells |
| Methoxy Group | Enzyme Inhibition | Contributes to selective inhibition of nNOS/iNOS |
Future Directions and Research Opportunities
The ongoing research into this compound highlights several avenues for future exploration:
- Synthesis of Derivatives : Investigating different substituents on the piperidine and pyrimidine rings to enhance biological activity.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Understanding the molecular mechanisms behind its biological activities could lead to more targeted therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-methoxy-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine with structurally related compounds from the evidence, highlighting key differences in structure, properties, and inferred biological activity.
Structural and Functional Insights:
Core Heterocycles :
- The pyrimidine core in the target compound contrasts with fused pyrimido-pyrimidine (zongertinib) or benzimidazole systems (). Pyrimidine derivatives often exhibit tunable electronic properties, while fused cores (e.g., zongertinib) may enhance target affinity .
Substituent Effects: Methoxy vs. Thiadiazole vs. Benzimidazole/Imidazopyridine: The thiadiazole’s sulfur atom may improve metabolic stability over nitrogen-rich heterocycles (e.g., benzimidazole), which are prone to oxidative metabolism .
Piperidine Linkages: The thiadiazole-carbonyl-piperidine group in the target compound differs from acrylamide (zongertinib) or phenethyl-piperidine () linkages. Non-covalent binding (target compound) vs. covalent inhibition (zongertinib) suggests divergent mechanisms .
Biological Implications :
- Zongertinib’s acrylamide enables covalent kinase inhibition, while the target compound’s thiadiazole-piperidine moiety may favor reversible binding. The benzimidazole derivatives () likely target enzymes like proteases or kinases but lack thiadiazole’s metabolic advantages .
Research Findings and Limitations
- Target Compound: No direct activity data are available in the evidence. Its design aligns with kinase inhibitors, but empirical studies are needed to confirm potency and selectivity.
- Gaps : Evidence lacks direct pharmacokinetic or binding data for the target compound. Further studies should explore its ADME (absorption, distribution, metabolism, excretion) profile and target engagement.
Q & A
Basic: What are the most reliable synthetic routes for 5-methoxy-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Piperidine Functionalization : React piperidin-4-ol with 1,2,3-thiadiazole-4-carbonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to form the thiadiazole-piperidine intermediate .
Coupling with Pyrimidine : Attach the intermediate to 5-methoxy-2-hydroxypyrimidine via nucleophilic aromatic substitution, using a base like NaH or K₂CO₃ in DMF at 80–100°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final compound.
Key Considerations : Optimize reaction time and stoichiometry to avoid side products (e.g., over-alkylation). Yields range from 45–70% depending on solvent polarity and catalyst selection .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the piperidine-thiadiazole linkage (e.g., δ 4.5–5.0 ppm for piperidinyloxy protons) and pyrimidine substitution patterns .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for thiadiazole-carbonyl) and ether linkages (C-O-C at ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to rule out impurities .
Basic: What preliminary biological activities have been reported for related thiadiazolo-pyrimidine derivatives?
Methodological Answer:
- Antibacterial Activity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the thiadiazole ring show MIC values of 2–8 µg/mL against S. aureus and E. coli .
- Kinase Inhibition : Analogues with similar scaffolds inhibit EGFR mutants (e.g., L858R/T790M) at IC₅₀ <10 nM, but specificity requires structural tuning of the piperidine-thiadiazole moiety .
Note : Screen activity using in vitro assays (e.g., microdilution for antibacterial studies, kinase-Glo for enzyme inhibition) .
Advanced: How can conflicting bioactivity data between studies be resolved?
Methodological Answer:
Conflicts often arise from:
- Structural Variability : Minor substituent changes (e.g., methoxy vs. ethoxy on pyrimidine) drastically alter target binding .
- Assay Conditions : Use standardized protocols (e.g., ATP concentration in kinase assays) to ensure reproducibility .
- Data Normalization : Compare results to positive controls (e.g., gefitinib for EGFR inhibition) and validate via orthogonal assays (e.g., SPR for binding affinity) .
Advanced: What strategies enhance selectivity for target enzymes over wild-type isoforms?
Methodological Answer:
- Reversible Binding Optimization : Prioritize non-covalent interactions (e.g., hydrogen bonding with T790M mutant EGFR over WT) before introducing covalent warheads .
- Proteome-Wide Profiling : Use chemoproteomics to assess off-target reactivity (e.g., activity-based protein profiling with modified analogs) .
- Structural Modeling : MD simulations guide residue-specific modifications (e.g., piperidine orientation to avoid WT EGFR steric clashes) .
Advanced: How to analyze reaction mechanisms for unexpected byproducts during synthesis?
Methodological Answer:
- LC-MS Monitoring : Track intermediates in real-time to identify side reactions (e.g., hydrolysis of thiadiazole-carbonyl under acidic conditions) .
- Isolation and Characterization : Purify byproducts via preparative TLC and analyze via NMR/HRMS. Common issues include:
Advanced: How does the compound’s stability vary under physiological conditions?
Methodological Answer:
- pH Stability : Assess via HPLC after incubating in buffers (pH 1–10). Thiadiazole rings degrade at pH <2 (simulated gastric fluid), requiring enteric coatings for oral administration .
- Metabolic Stability : Use liver microsomes to quantify CYP-mediated oxidation. Piperidine N-oxidation is a major metabolic pathway; blocking with methyl groups improves half-life .
Advanced: What computational tools predict structure-activity relationships (SAR) for this scaffold?
Methodological Answer:
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with antibacterial activity .
- Docking Studies (AutoDock Vina) : Simulate binding to EGFR or bacterial topoisomerases. Key interactions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
